Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione
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Overview
Description
Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione is a complex heterocyclic compound that features a unique fusion of multiple aromatic rings
Preparation Methods
The synthesis of Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the use of copper-catalyzed intramolecular N-arylation reactions has been reported for the synthesis of similar benzimidazo compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing metal catalysts and controlled reaction environments .
Chemical Reactions Analysis
Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, often resulting in functionalized derivatives of the original compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anticancer agents due to their ability to interact with DNA and inhibit topoisomerase enzymes . Additionally, in materials science, this compound is explored for its optoelectronic properties, making it a candidate for organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism by which Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and inhibiting the activity of enzymes like topoisomerases, which are crucial for DNA replication and repair . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include benzimidazo[1,2-c]quinazolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which also feature fused aromatic ring systems and exhibit significant biological activities . Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione is unique due to its specific ring fusion pattern and the presence of multiple nitrogen atoms, which can enhance its binding affinity to biological targets and its electronic properties .
Properties
CAS No. |
31616-64-5 |
---|---|
Molecular Formula |
C32H15N3O3 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
16,22,29-triazanonacyclo[18.13.2.02,15.05,14.07,12.017,34.022,30.023,28.031,35]pentatriaconta-1(34),2(15),3,5(14),7,9,11,17,19,23,25,27,29,31(35),32-pentadecaene-6,13,21-trione |
InChI |
InChI=1S/C32H15N3O3/c36-29-17-5-1-2-6-18(17)30(37)27-19(29)11-10-16-15-9-12-20-25-21(13-14-23(26(15)25)33-28(16)27)32(38)35-24-8-4-3-7-22(24)34-31(20)35/h1-14,33H |
InChI Key |
NEFHTDXKDJVQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C(=CC=C7C6=C(C=C5)C8=NC9=CC=CC=C9N8C7=O)N4 |
Origin of Product |
United States |
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